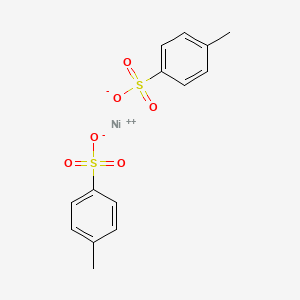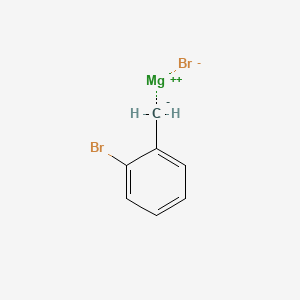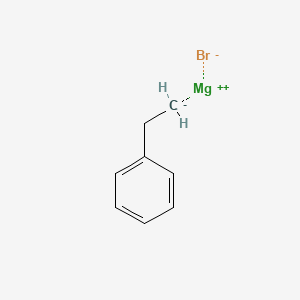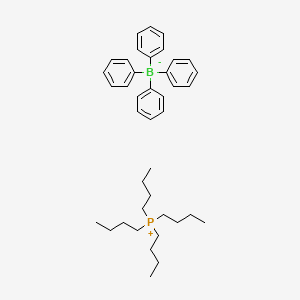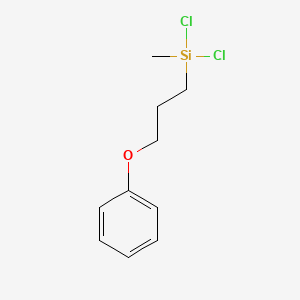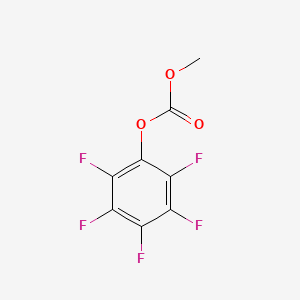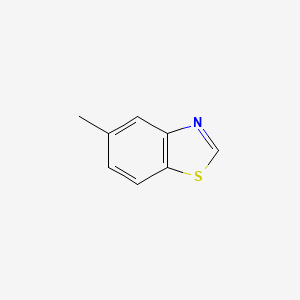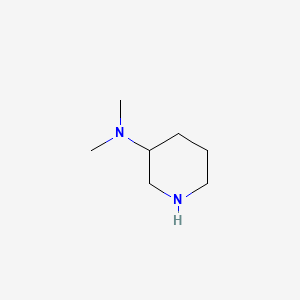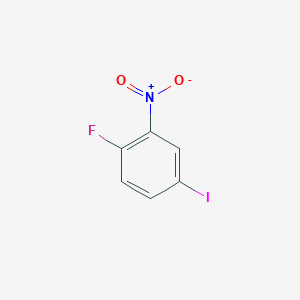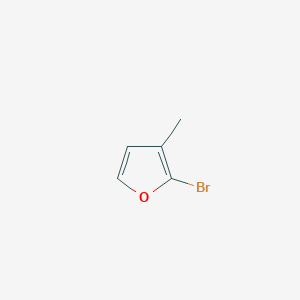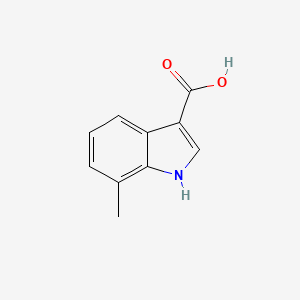
6,7-Dichloroquinoxalin-2-ol
Vue d'ensemble
Description
6,7-Dichloroquinoxalin-2-ol: is a chemical compound belonging to the quinoxaline family. It is characterized by the presence of two chlorine atoms at the 6th and 7th positions and a hydroxyl group at the 2nd position on the quinoxaline ring. This compound has been studied for its potential therapeutic and environmental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroquinoxalin-2-ol typically involves the reaction of 6,7-dichloroquinoxaline with a hydroxylating agent. One common method includes the use of sodium hydroxide in an aqueous medium under reflux conditions. The reaction proceeds as follows: [ \text{6,7-Dichloroquinoxaline} + \text{NaOH} \rightarrow \text{this compound} + \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 6,7-Dichloroquinoxalin-2-ol can undergo oxidation reactions, typically forming quinoxaline-2,3-dione derivatives.
Reduction: Reduction of this compound can lead to the formation of 6,7-dichloroquinoxaline.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: 6,7-Dichloroquinoxalin-2-ol is used as an intermediate in the synthesis of other quinoxaline derivatives, which have applications in organic synthesis and materials science.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: this compound and its derivatives have shown promise in medicinal chemistry, particularly as potential anticancer and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of 6,7-Dichloroquinoxalin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as a competitive antagonist at the glycine binding sites on the N-methyl-D-aspartate (NMDA) receptor complex. This interaction inhibits the binding of glycine, thereby modulating the activity of the NMDA receptor .
Comparaison Avec Des Composés Similaires
- 6,7-Dichloroquinoxaline-2,3-dione
- 6,7-Dinitroquinoxaline-2,3-dione
- 6-Nitro-7-cyanoquinoxaline-2,3-dione
Comparison: 6,7-Dichloroquinoxalin-2-ol is unique due to the presence of the hydroxyl group at the 2nd position, which imparts distinct chemical properties and reactivity compared to its analogs. For example, 6,7-Dichloroquinoxaline-2,3-dione lacks the hydroxyl group and exhibits different biological activity, particularly in its interaction with the NMDA receptor .
Propriétés
IUPAC Name |
6,7-dichloro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVJLKWSNDCCPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560132 | |
| Record name | 6,7-Dichloroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78470-95-8 | |
| Record name | 6,7-Dichloroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

